Neurogard - 70449-94-4

Neurogard

Catalog Number: EVT-254792
CAS Number: 70449-94-4
Molecular Formula: C16H15N
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
Overview

Neurogard is a pharmaceutical compound primarily associated with neurological applications. It is designed to address various neurological diseases and their related symptoms. The compound is characterized by its ability to modulate neurotransmitter activity and has been investigated for its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies. The patent for Neurogard, specifically Canadian Patent 2166383, outlines its formulation and potential therapeutic uses, emphasizing its role in combating the pathological processes underlying these neurological disorders .

Source and Classification

Neurogard is classified as a pharmaceutical composition that includes small molecular weight primary amine agents. These agents are believed to interact with cellular proteins and lipids, potentially alleviating symptoms associated with various neurological conditions. The compound is derived from research into the biochemical pathways involved in neurodegeneration and aims to provide a therapeutic avenue through oral administration of its active ingredients .

Synthesis Analysis

The synthesis of Neurogard involves several chemical reactions that create its active components. One notable method includes the reduction of dibenzosuberone, followed by a Grignard reaction with 3-chloropropylmagnesium chloride, leading to subsequent cyclization processes. This multi-step synthesis is essential for producing the desired pharmacological effects associated with the compound.

Molecular Structure Analysis

The molecular structure of Neurogard includes specific functional groups that facilitate its interaction with biological systems. While detailed structural data is not explicitly provided in the available sources, it can be inferred that the compound contains elements typical of amine-based pharmaceuticals, which are crucial for their activity in modulating neurotransmitter systems. Understanding the precise three-dimensional arrangement of atoms within Neurogard is vital for elucidating its mechanism of action and optimizing its therapeutic potential .

Chemical Reactions Analysis

Neurogard undergoes various chemical reactions that contribute to its pharmacological properties. These reactions include:

  • Covalent Bond Formation: Neurogard's active ingredients may form covalent bonds with disease-induced carbonyl compounds, which are implicated in neurodegenerative processes.
  • Polymerization: The compound may participate in polymerization reactions involving neurofilaments and structural proteins, leading to altered cellular responses in affected tissues .

These reactions highlight Neurogard's potential to intervene at multiple points within the biochemical pathways associated with neurological diseases.

Mechanism of Action

The mechanism of action for Neurogard involves several processes:

  • Neurotransmitter Modulation: Neurogard may enhance or inhibit the release of specific neurotransmitters, thereby influencing neuronal signaling pathways.
  • Toxic Compound Sequestration: The compound's ability to bind and sequester potentially toxic carbonyl compounds suggests it plays a protective role against oxidative stress and cellular damage in neurological tissues .
  • Cellular Interaction: By competing with cellular protein and lipid amine groups, Neurogard can alter the interactions between these molecules and harmful compounds induced by disease states .

These mechanisms collectively contribute to its therapeutic effects in treating neurological disorders.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Neurogard are not extensively documented in the available literature, general characteristics typical of similar compounds can be inferred:

  • Solubility: As a water-soluble agent, Neurogard is designed for oral administration, facilitating absorption into systemic circulation.
  • Stability: The stability of the compound under physiological conditions is critical for ensuring consistent therapeutic effects.

Further empirical studies would be necessary to establish comprehensive data on these properties.

Applications

Neurogard has several scientific applications:

  • Neurological Disease Treatment: It is primarily aimed at treating conditions such as Alzheimer's disease, Parkinson's disease, diabetic neuropathy, and other related disorders.
  • Veterinary Medicine: The patent also mentions potential applications in veterinary medicine for analogous neurological diseases affecting animals .
  • Research Tool: Neurogard can serve as a model compound for studying neuropharmacological mechanisms and developing new therapeutic strategies targeting similar pathways.
Neuropharmacological Mechanisms of Neurogard's Multimodal Formulation

Synergistic Interactions Between B-Vitamin Complex and Antioxidant Constituents

The B-vitamin complex (B1/thiamine, B6/pyridoxine, B12/cobalamin) functions cooperatively with antioxidants (N-acetylcysteine, alpha-lipoic acid) to amplify cellular defense mechanisms through three primary mechanisms:

  • Redox Homeostasis Enhancement: The formulation creates a regenerative antioxidant cascade where alpha-lipoic acid directly scavenges reactive oxygen species (ROS) while concurrently regenerating oxidized glutathione. Simultaneously, N-acetylcysteine serves as a cysteine donor for de novo glutathione synthesis, effectively increasing glutathione peroxidase activity by 40-60% in neuronal tissue according to experimental models [2]. This coordinated action significantly reduces lipid peroxidation markers (MDA, 4-HNE) in hippocampal regions vulnerable to oxidative stress.

  • Mitochondrial Bioenergetics Support: Thiamine (B1) acts as an essential cofactor for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase in the Krebs cycle, facilitating ATP generation in energy-compromised neurons. Cobalamin (B12) synergistically supports mitochondrial metabolism through its role in methylmalonyl-CoA mutase activity, preventing toxic organic acid accumulation. Experimental data demonstrate a 1.8-fold increase in ATP production in B1/B12-treated neuronal cultures compared to controls [6].

  • Inflammatory Pathway Modulation: The combination suppresses pro-inflammatory cytokine cascades by inhibiting NF-κB translocation. Notably, pyridoxal phosphate (activated B6) reduces TNF-α-mediated microglial activation by 65% and downregulates interleukin-1β (IL-1β) release in astrocyte cultures [6]. Antioxidants in the formulation further potentiate this effect through inhibition of NLRP3 inflammasome assembly, creating a compounded anti-inflammatory action.

Table 1: Synergistic Effects on Oxidative Stress Parameters in Experimental Models

ParameterB-Vitamins AloneAntioxidants AloneNeurogard Formulation
Glutathione Reductase ↑35%55%92%
Lipid Peroxidation ↓28%47%79%
IL-1β Reduction42%51%88%
Neuronal Viability67%72%89%

Molecular Pathways in Neurotransmitter Synthesis and Synaptic Plasticity

Neurogard's components engage in complementary neurochemical pathways essential for neurotransmission and synaptic integrity:

  • Monoaminergic Synthesis Regulation: Pyridoxal phosphate (B6) serves as the rate-limiting cofactor in decarboxylase and transaminase enzymes governing GABA, serotonin, and dopamine biosynthesis. In dopaminergic neurons, B6-dependent aromatic L-amino acid decarboxylase (AADC) activity increases dopamine synthesis by 50-70% at optimal concentrations. Concurrently, methylcobalamin (B12) regulates S-adenosylmethionine-dependent methylation of membrane phospholipids and proteins essential for synaptic vesicle docking and neurotransmitter release [6].

  • Neurotrophic and Gliotrophic Support: The formulation enhances synthesis of neurotrophic factors through multiple mechanisms. Thiamine upregulates nerve growth factor (NGF) expression in astrocytes by 2.1-fold, while methylcobalamin increases brain-derived neurotrophic factor (BDNF) transcription via cAMP response element-binding protein (CREB) phosphorylation pathways. This neurotrophic environment promotes Schwann cell differentiation and remyelination capacity, with in vitro studies demonstrating a 75% increase in myelinated axonal segments compared to B12 monotherapy [6] [10].

  • Structural Protein Synthesis: Activated B-vitamins facilitate the tubulin-tyrosination cycle essential for axonal transport and growth cone advancement. Pyridoxine deficiency disrupts microtubule assembly kinetics, while supplementation restores normal cytoskeletal dynamics. Proteomic analyses reveal Neurogard enhances expression of synaptosomal-associated protein 25 (SNAP-25) and synaptophysin by 40% in regenerating neurons, critical proteins for presynaptic vesicle fusion and neurotransmitter release [6].

These mechanisms converge to enhance long-term potentiation (LTP) in hippocampal CA1 neurons. Electrophysiological studies demonstrate a 60% increase in LTP magnitude and 45% prolongation of LTP maintenance in supplemented models, indicating robust synaptic strengthening.

Table 2: Neurogard's Impact on Neurotransmitter Systems and Neural Plasticity

Neurochemical PathwayKey ComponentMechanistic ActionFunctional Outcome
GABA SynthesisB6 (PLP)Glutamate decarboxylase activation55%↑ GABA production
Monoamine ProductionB6 (PLP)Aromatic amino acid decarboxylase cofactor70%↑ dopamine synthesis
Myelin Protein SynthesisB12Methionine synthase → SAMe production2.3-fold↑ P0 expression
Synaptic Vesicle CyclingB1/B6SNAP-25/synaptophysin upregulation40%↑ vesicle density
Neurotrophic SignalingB1/B12CREB phosphorylation → BDNF transcription80%↑ BDNF in hippocampus

Modulation of Glutamatergic Signaling via L-Glutamic Acid and N-Acetylcysteine

Neurogard incorporates L-glutamic acid and N-acetylcysteine (NAC) to achieve precise regulation of excitatory neurotransmission through complementary mechanisms:

  • Ionotropic Receptor Modulation: The formulation indirectly influences NMDA receptor kinetics through B6-dependent glycine modulation. Pyridoxal phosphate serves as cofactor for serine hydroxymethyltransferase, catalyzing glycine biosynthesis from serine. Glycine acts as an obligatory NMDA receptor co-agonist, enhancing receptor activation under physiological conditions while preventing pathological magnesium blockade under depolarizing conditions. Simultaneously, NAC functions as a redox modulator of the NMDA receptor's redox-sensitive sites, reducing excessive calcium influx during excitotoxic states [3] [7].

  • Excitatory Amino Acid Transporter (EAAT) Regulation: NAC potently upregulates EAAT-2 (GLT-1) expression in astrocytes through nuclear factor erythroid 2-related factor 2 (Nrf2) activation. This glutamate transporter accounts for >90% of synaptic glutamate clearance. Experimental data demonstrate a 60-75% increase in EAAT-2 membrane insertion within 4 hours of NAC administration, significantly accelerating glutamate reuptake velocity [3]. L-glutamic acid in the formulation provides substrate support for the glutamate-glutamine cycle, preventing neuronal glutamate depletion during enhanced transport activity.

  • Presynaptic Glutamate Release Modulation: The B-vitamin complex regulates glutamatergic transmission through dopamine-glutamate crosstalk. Vitamin B6-dependent dopamine synthesis in striatal neurons activates presynaptic D1 receptors on corticostriatal terminals, enhancing glutamate release probability during physiological signaling. Conversely, excessive glutamate release under pathological conditions is suppressed by NAC through voltage-gated calcium channel inhibition and reduction of synaptic vesicle fusion frequency [7]. This dual regulation maintains excitatory-inhibitory balance in cortical and subcortical circuits.

  • Metabotropic Receptor Interactions: Emerging evidence indicates NAC influences group II metabotropic glutamate receptors (mGluR2/3). Activation of these presynaptic autoreceptors suppresses excessive glutamate release during neuronal hyperexcitation. NAC metabolites potentiate mGluR2/3 coupling to Gi proteins, enhancing their inhibitory function. Simultaneously, B6 optimizes GABA synthesis from glutamate, providing complementary inhibitory modulation of excitatory circuits [3].

Table 3: Glutamatergic Modulation Parameters in Experimental Studies

ParameterModulation MechanismQuantitative Effect
Synaptic [Glutamate] ClearanceEAAT-2 upregulation (NAC)65%↑ reuptake velocity
NMDA Receptor FunctionRedox modulation (NAC) + Glycine (B6)40%↓ pathological Ca²⁺ influx
Vesicular Glutamate ReleaseD1 receptor modulation (B6)30%↑ physiological release
Extrasynaptic Glutamate SpillovermGluR2/3 activation (NAC)55%↓ pathological spillover

Properties

CAS Number

70449-94-4

Product Name

Neurogard

IUPAC Name

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3

InChI Key

LBOJYSIDWZQNJS-UHFFFAOYSA-N

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Synonyms

(5S,10R)-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.